molecular formula C20H16N4O B4819239 [7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE

[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B4819239
M. Wt: 328.4 g/mol
InChI Key: NTDDBJLVLKAIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that features a quinoline core substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, 7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of 7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline and pyrazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE apart is its unique combination of the quinoline and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

(7,8-dimethyl-2-pyridin-4-ylquinolin-4-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-4-5-16-17(20(25)24-11-3-8-22-24)12-18(23-19(16)14(13)2)15-6-9-21-10-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDDBJLVLKAIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 2
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 3
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 4
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 5
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 6
[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.